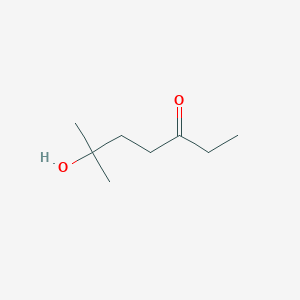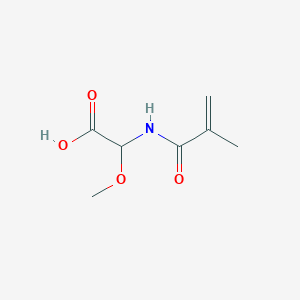
Cyclopentanone p-Toluenesulfonylhydrazone
Overview
Description
Cyclopentanone p-Toluenesulfonylhydrazone is a chemical compound with the molecular formula C12H16N2O2S and a molecular weight of 252.33 g/mol . It is commonly used as a reagent in organic synthesis, particularly in the formation of cycloalkenyl boronic acid pinacol esters . The compound appears as a white to almost white powder or crystal and has a melting point of 184°C (dec.) .
Preparation Methods
Cyclopentanone p-Toluenesulfonylhydrazone can be synthesized through the reaction of cyclopentanone with p-toluenesulfonylhydrazine . The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol or methanol, and allowing the reaction to proceed at room temperature or under reflux conditions . The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Cyclopentanone p-Toluenesulfonylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonylhydrazones.
Reduction: It can be reduced to form cyclopentanone and p-toluenesulfonylhydrazine.
Substitution: It can undergo substitution reactions with various nucleophiles to form substituted hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cyclopentanone p-Toluenesulfonylhydrazone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Cyclopentanone p-Toluenesulfonylhydrazone involves its ability to form stable hydrazone derivatives with carbonyl compounds . This reaction is facilitated by the nucleophilic attack of the hydrazone nitrogen on the carbonyl carbon, followed by the elimination of water . The resulting hydrazone derivatives can undergo further chemical transformations, making this compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Cyclopentanone p-Toluenesulfonylhydrazone is similar to other tosylhydrazones, such as benzaldehyde p-toluenesulfonylhydrazone and acetone p-toluenesulfonylhydrazone . it is unique in its ability to form cycloalkenyl boronic acid pinacol esters, which are valuable intermediates in organic synthesis . Other similar compounds include:
- Benzaldehyde p-Toluenesulfonylhydrazone
- Acetone p-Toluenesulfonylhydrazone
- Cyclohexanone p-Toluenesulfonylhydrazone
These compounds share similar chemical properties and reactivity but differ in their specific applications and the types of products they form .
Properties
IUPAC Name |
N-(cyclopentylideneamino)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-10-6-8-12(9-7-10)17(15,16)14-13-11-4-2-3-5-11/h6-9,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWNHVHJYZEPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298921 | |
| Record name | Cyclopentanone p-Toluenesulfonylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17529-98-5 | |
| Record name | 17529-98-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanone p-Toluenesulfonylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanone p-Toluenesulfonylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



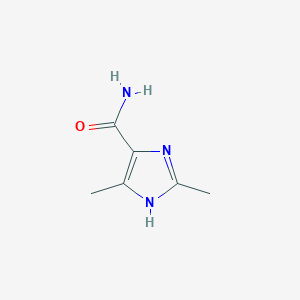
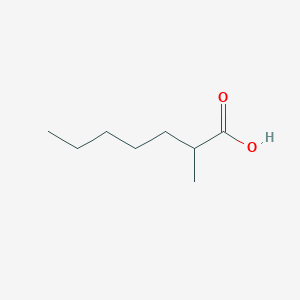


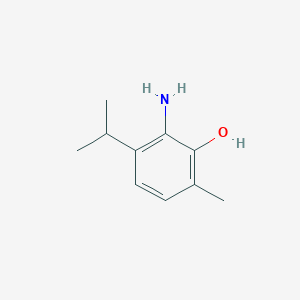
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
![3-(2-Chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid](/img/structure/B49872.png)
